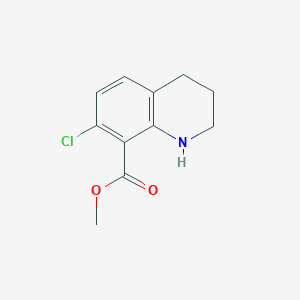

Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

CAS No.:

Cat. No.: VC15967038

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12ClNO2 |

|---|---|

| Molecular Weight | 225.67 g/mol |

| IUPAC Name | methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate |

| Standard InChI | InChI=1S/C11H12ClNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3 |

| Standard InChI Key | VPELXAIPXAQQCX-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(C=CC2=C1NCCC2)Cl |

Introduction

Structural and Chemical Properties

The molecular framework of methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate combines a tetrahydroquinoline backbone with halogen and ester functional groups. Key structural features include:

-

Core structure: A partially hydrogenated quinoline ring system (1,2,3,4-tetrahydroquinoline), which introduces conformational rigidity compared to fully aromatic quinolines.

-

Substituents:

-

A chlorine atom at the 7-position, likely influencing electronic properties and intermolecular interactions.

-

A methyl ester at the 8-position, which may enhance solubility or serve as a synthetic intermediate for further derivatization.

-

Table 1: Physicochemical Properties of Methyl 7-Chloro-1,2,3,4-Tetrahydroquinoline-8-Carboxylate

The chlorine and ester groups contribute to a moderately lipophilic profile, as evidenced by the estimated LogP value, which aligns with related chloro-tetrahydroquinolines . The ester moiety may render the compound prone to hydrolysis under acidic or basic conditions, a consideration critical for storage and handling.

Synthetic Pathways and Optimization

While no direct synthesis of methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has been reported, plausible routes can be inferred from methods used for analogous tetrahydroquinolines.

Grignard Reaction-Based Synthesis

A leading approach involves the use of Grignard reagents to functionalize dihydroquinolinone precursors. For example, 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones have been reacted with aryl magnesium bromides to yield diaryl-substituted tetrahydroquinolines . Adapting this method:

-

Precursor modification: Starting with a 7-chloro-8-carboxy-dihydroquinolin-4-one intermediate.

-

Esterification: Treatment with methanol under acidic conditions to form the methyl ester.

-

Reduction: Catalytic hydrogenation or hydride reduction (e.g., NaBH₄) to saturate the quinoline ring .

Challenges in Demethylation and Functionalization

Demethylation of methoxy groups in tetrahydroquinolines has been explored using agents like BBr₃ or AlCl₃, though these conditions risk aromatization or dearylation . For the target compound, selective demethylation is unnecessary, but ester hydrolysis could be employed to generate carboxylic acid derivatives for further study.

| Compound | Activity | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| 3,4-Diaryl-5,7-dimethoxy-THQ (3c) | Anticancer (multiple cell lines) | Low micromolar inhibition | |

| 7-Chloro-THQ | Research chemical (uncharacterized) | N/A |

The chloro substituent may enhance membrane permeability or target binding, as seen in chlorinated bioactive molecules. The ester group could act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid with distinct pharmacokinetics.

Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of the compound:

-

NMR Spectroscopy:

-

Mass Spectrometry: A molecular ion peak at m/z 253.68 (M⁺) with fragments corresponding to loss of COOCH₃ (Δ m/z -59) .

Future Research Directions

-

Synthesis Optimization: Develop regioselective methods to avoid byproducts during esterification or reduction.

-

Biological Screening: Evaluate anticancer, antimicrobial, and neuroactive properties using in vitro models.

-

Prodrug Development: Investigate hydrolysis kinetics and bioavailability of the carboxylic acid metabolite.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume